N-cycloheptyl-2,3-dimethyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide
Description
N-CYCLOHEPTYL-2,3-DIMETHYL-5-(6-OXO-1,6-DIHYDROPYRIDAZIN-3-YL)BENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that includes a cycloheptyl group, dimethyl groups, and a pyridazinyl moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
Molecular Formula |
C19H25N3O3S |
|---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
N-cycloheptyl-2,3-dimethyl-5-(6-oxo-1H-pyridazin-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C19H25N3O3S/c1-13-11-15(17-9-10-19(23)21-20-17)12-18(14(13)2)26(24,25)22-16-7-5-3-4-6-8-16/h9-12,16,22H,3-8H2,1-2H3,(H,21,23) |
InChI Key |
SDCOAENJSVCVFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C)S(=O)(=O)NC2CCCCCC2)C3=NNC(=O)C=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOHEPTYL-2,3-DIMETHYL-5-(6-OXO-1,6-DIHYDROPYRIDAZIN-3-YL)BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinyl intermediate, which is then subjected to sulfonation and subsequent cycloheptylation. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
N-CYCLOHEPTYL-2,3-DIMETHYL-5-(6-OXO-1,6-DIHYDROPYRIDAZIN-3-YL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the pyridazinyl moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring and pyridazinyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure specificity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-CYCLOHEPTYL-2,3-DIMETHYL-5-(6-OXO-1,6-DIHYDROPYRIDAZIN-3-YL)BENZENE-1-SULFONAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-CYCLOHEPTYL-2,3-DIMETHYL-5-(6-OXO-1,6-DIHYDROPYRIDAZIN-3-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-CYCLOHEXYL-2,3-DIMETHYL-5-(6-OXO-1,6-DIHYDROPYRIDAZIN-3-YL)BENZENE-1-SULFONAMIDE
- N-CYCLOPENTYL-2,3-DIMETHYL-5-(6-OXO-1,6-DIHYDROPYRIDAZIN-3-YL)BENZENE-1-SULFONAMIDE
Uniqueness
N-CYCLOHEPTYL-2,3-DIMETHYL-5-(6-OXO-1,6-DIHYDROPYRIDAZIN-3-YL)BENZENE-1-SULFONAMIDE is unique due to its cycloheptyl group, which may confer different steric and electronic properties compared to its cyclohexyl and cyclopentyl analogs. These differences can affect its reactivity, binding affinity, and overall biological activity.
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